molecular formula C14H11ClF3NO3S B2868180 N-(2-Chloro-5-(trifluoromethyl)phenyl)-4-methoxybenzenesulfonamide CAS No. 313981-48-5

N-(2-Chloro-5-(trifluoromethyl)phenyl)-4-methoxybenzenesulfonamide

Cat. No. B2868180
CAS RN: 313981-48-5
M. Wt: 365.75
InChI Key: WJCLVVBGNLNOPR-UHFFFAOYSA-N
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Description

“N-(2-Chloro-5-(trifluoromethyl)phenyl)-4-methoxybenzenesulfonamide” is an organic compound. It belongs to the class of organic compounds known as trifluoromethylbenzenes . These are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups .

Scientific Research Applications

Chlorinating Reagent and Synthesis

N-(2-Chloro-5-(trifluoromethyl)phenyl)-4-methoxybenzenesulfonamide and related compounds have been utilized as chlorinating agents in organic synthesis. Xiao-Qiu Pu et al. (2016) describe the use of a structurally simple and reactive chlorinating reagent for the chlorination of 1,3-diketones, β-keto esters, benzoyl trifluoroacetones, phenols, anisoles, heteroarenes, and aromatic amines, obtaining chlorinated products in good to high yields (Xiao-Qiu Pu et al., 2016).

Antitumor Applications

Some sulfonamide compounds, including those structurally related to this compound, have been studied for their antitumor properties. For example, T. Owa et al. (2002) investigated compounds from sulfonamide-focused libraries in cell-based antitumor screens, identifying potent cell cycle inhibitors that have advanced to clinical trials. These compounds disrupt tubulin polymerization or act as antiproliferative agents by affecting cell cycle phases (T. Owa et al., 2002).

Cyanation of C(sp2)-H Bonds

N-cyano-N-phenyl-p-methylbenzenesulfonamide has been used as a cyanating reagent in the selective rhodium-catalyzed cyanation of chelation-assisted C-H bonds of alkenes. This methodology, described by Manthena Chaitanya and P. Anbarasan (2015), allows the synthesis of diverse substituted acrylonitriles in good to excellent yields, highlighting the utility of sulfonamide compounds in facilitating novel organic transformations (Manthena Chaitanya & P. Anbarasan, 2015).

Electrophilic Cyanation

N-Cyano-N-phenyl-p-methylbenzenesulfonamide has also been employed as an electrophilic cyanation reagent for the synthesis of various benzonitriles from (hetero)aryl bromides. P. Anbarasan, H. Neumann, and M. Beller (2011) demonstrated the efficiency of this methodology by synthesizing pharmaceutical intermediates and showing the chemoselective monocyanation of dibromoarenes in good to excellent yields (P. Anbarasan, H. Neumann, & M. Beller, 2011).

properties

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClF3NO3S/c1-22-10-3-5-11(6-4-10)23(20,21)19-13-8-9(14(16,17)18)2-7-12(13)15/h2-8,19H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJCLVVBGNLNOPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClF3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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